molecular formula C13H10N2 B7960232 6-o-Tolyl-nicotinonitrile

6-o-Tolyl-nicotinonitrile

Cat. No.: B7960232
M. Wt: 194.23 g/mol
InChI Key: YZDGPFIDSIZMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-o-Tolyl-nicotinonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methylphenyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-o-Tolyl-nicotinonitrile typically involves the reaction of 2-methylphenylboronic acid with 3-bromopyridine-2-carbonitrile under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar Suzuki coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 6-(2-Methylphenyl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylphenyl)pyridine-3-amine.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-o-Tolyl-nicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the aromatic rings provide hydrophobic interactions that enhance binding affinity.

Comparison with Similar Compounds

    3-Pyridinecarbonitrile: Lacks the 2-methylphenyl group, resulting in different chemical properties and reactivity.

    2,6-Pyridinedicarbonitrile: Contains two cyano groups, leading to distinct reactivity and applications.

    4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile:

Uniqueness: 6-o-Tolyl-nicotinonitrile is unique due to the presence of both a 2-methylphenyl group and a cyano group on the pyridine ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(2-methylphenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-4-2-3-5-12(10)13-7-6-11(8-14)9-15-13/h2-7,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGPFIDSIZMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-o-Tolyl-nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-o-Tolyl-nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-o-Tolyl-nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-o-Tolyl-nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-o-Tolyl-nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-o-Tolyl-nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.